1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-phenyl-, monohydrochloride
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Overview
Description
1-Oxa-3,8-diazaspiro(4.5)decan-2-one, 8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-3-phenyl-, monohydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its inhibitory effects on neural calcium uptake and protective action against brain edema and memory deficits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Introduction of different substituents on the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives have several scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their effects on neural calcium uptake and potential neuroprotective properties.
Medicine: Investigated for their potential use in treating neurological disorders such as brain edema and memory deficits.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives involves their interaction with neural calcium channels, inhibiting calcium uptake. This action helps protect against brain edema and memory deficits by stabilizing neural cell membranes and preventing excessive calcium influx, which can lead to cell damage .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro(4.4)nonane-1,3-dione derivatives: Known for their anticonvulsant properties.
3-Cyclohexyl-pyrrolidine-2,5-dione derivatives: Studied for their neuroprotective effects.
Uniqueness
1-Oxa-3,8-diazaspiro(4.5)decan-2-one derivatives are unique due to their spirocyclic structure, which imparts distinct pharmacological properties. Their ability to inhibit neural calcium uptake and protect against brain edema and memory deficits sets them apart from other similar compounds .
Properties
CAS No. |
134070-23-8 |
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Molecular Formula |
C22H26ClFN2O3 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
InChI |
InChI=1S/C22H25FN2O3.ClH/c1-21(27)22(28-20(26)25(21)19-5-3-2-4-6-19)12-15-24(16-13-22)14-11-17-7-9-18(23)10-8-17;/h2-10,27H,11-16H2,1H3;1H |
InChI Key |
XVUCOUBOVFCQCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCN(CC2)CCC3=CC=C(C=C3)F)OC(=O)N1C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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